(S)-1-苄基哌啶-3-胺二盐酸盐

描述

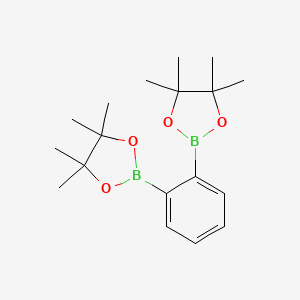

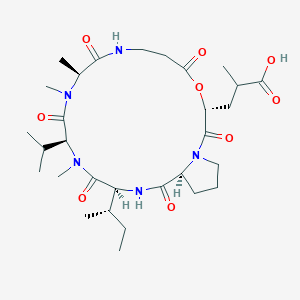

(S)-1-Benzylpiperidin-3-amine dihydrochloride is a compound of interest in the field of pharmaceutical chemistry due to its potential as a building block in the synthesis of various pharmacologically active molecules. The compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is a common structural motif in many bioactive compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the first synthesis of 1-benzyl-4-(chloromethyl)piperidine, a related compound, has been described and applied in the synthesis of potential pharmaceuticals . Another study reports the regio- and stereospecific Lewis acid-catalyzed aminolysis of 1-benzyl-3,4-epoxypiperidine leading to trans-3-amino-1-benzylpiperidin-4-ols, which are potential intermediates for antitumor piperidine alkaloids . These methods highlight the versatility of benzylpiperidine derivatives in synthetic chemistry and their relevance to the synthesis of (S)-1-Benzylpiperidin-3-amine dihydrochloride.

Molecular Structure Analysis

The molecular structure of benzylpiperidine derivatives can be complex, with the potential for various stereoisomers. The regio- and stereoselectivity of the synthesis is crucial for obtaining the desired isomer, as demonstrated in the synthesis of trans-4-amino-1-benzyl-3-hydroxypiperidines . The specific activation of the oxirane ring in epoxypiperidine derivatives is a key factor in directing the nucleophilic attack and thus determining the final structure of the synthesized compound.

Chemical Reactions Analysis

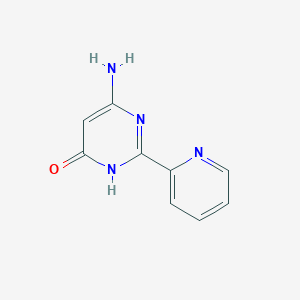

Benzylpiperidine derivatives can undergo various chemical reactions, including condensation with aldehydes to form Schiff bases, as seen in the solvent-free synthesis of (E)-N-(substituted benzylidene)-1-benzylpiperidin-4-amines . These reactions are facilitated by catalysts such as SiO2-H3PO4 and can be performed under microwave irradiation, which enhances the yield and efficiency of the process.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperidine derivatives are characterized by their spectroscopic data, which include infrared and NMR chemical shifts. These properties are influenced by the substituents on the benzyl and piperidine rings, as evidenced by the correlation of group frequencies with Hammett substituent constants . The crystal structure of these compounds, such as the XRD structure of (E)-N-(4-nitrobenzylidene)-1-benzylpiperidin-4-amine, provides further insight into their molecular geometry and potential interactions in a biological context .

科学研究应用

1. 烯胺参与环状叔胺的代谢活化

- Sayre 等人 (1991) 的研究重点是 1-苄基哌啶和相关化合物的微粒体氧化,以评估烯胺参与苯环利定等环状叔胺的代谢活化。研究表明,亚胺-烯胺平衡在生物氧化过程中形成某些代谢物中起作用 (Sayre 等人,1991)。

合成和化学转化

2. 铱催化的伯胺与二醇的 N-杂环化

- Fujita 等人 (2006) 讨论了铱催化在 N-杂环化中的应用,特别关注苄胺向 N-苄基哌啶的转化。该方法展示了催化在合成生物活性化合物中的效用 (Fujita、Enoki 和 Yamaguchi,2006)。

3. 反式-3-氨基-1-苄基哌啶-4-醇的合成

- Grishina 等人 (2017) 提出了一种区域和立体选择性的反式-3-氨基-1-苄基哌啶-4-醇合成方法,强调了路易斯酸催化的反应在创建某些抗肿瘤生物碱的立体化学类似物中的重要性 (Grishina 等人,2017)。

机理见解和反应性研究

4. 叔烷基胺的亲核反应性

- Ammer 等人 (2010) 研究了 N-甲基哌啶等叔胺的反应性,深入了解了与二苯甲基离子反应的动力学,这对于理解这些胺的基本化学行为至关重要 (Ammer 等人,2010)。

席夫碱的形成和结构表征

5. SiO2-H3PO4 催化的席夫碱合成

- Mayavel 等人 (2015) 探索了席夫碱的无溶剂合成,包括衍生自 1-苄基哌啶胺的 E-亚胺。他们的工作有助于理解这些化合物的结构和光谱性质 (Mayavel 等人,2015)。

其他应用和生物活性

6. 阿尔茨海默病治疗中的双重抑制特性

- Bautista-Aguilera 等人 (2014) 确定 N-甲基-N-((1-甲基-5-(3-(1-(2-甲基苄基)哌啶-4-基)丙氧基)-1H-吲哚-2-基)甲基)丙-2-炔-1-胺为胆碱酯酶和单胺氧化酶双重抑制剂,表明其在治疗阿尔茨海默病中的潜力 (Bautista-Aguilera 等人,2014)。

7. 含叔胺衍生物的抗结核活性

- Roh 等人 (2017) 开发了含有叔胺的 3,5-二硝基苯基四唑和恶二唑衍生物,具有显着的体外抗分枝杆菌作用。这项研究有助于开发针对结核病的新型治疗剂 (Roh 等人,2017)。

属性

IUPAC Name |

(3S)-1-benzylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;;/h1-3,5-6,12H,4,7-10,13H2;2*1H/t12-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXHMHRIRGUODO-LTCKWSDVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

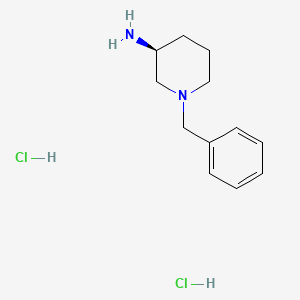

C1CC(CN(C1)CC2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)CC2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662522 | |

| Record name | (3S)-1-Benzylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzylpiperidin-3-amine dihydrochloride | |

CAS RN |

307532-02-1 | |

| Record name | (3S)-1-Benzylpiperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid](/img/structure/B3028680.png)